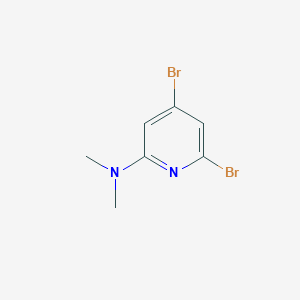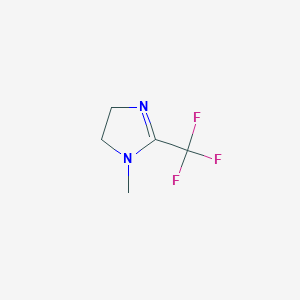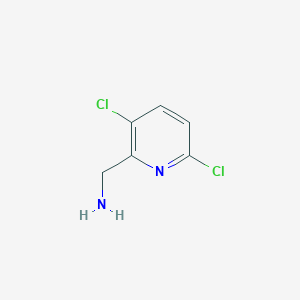
4-O-tert-butyl 3-O-methyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-tert-butyl 3-O-methyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties. This specific compound is characterized by the presence of a bromine atom and a Boc (tert-butoxycarbonyl) protecting group, which makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 4-O-tert-butyl 3-O-methyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-bromo-1,2,3,5-tetrahydro-benzo[E][1,4]diazepine and tert-butyl chloroformate.
Protection: The amino group of the benzodiazepine is protected using tert-butyl chloroformate to form the Boc-protected intermediate.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
4-O-tert-butyl 3-O-methyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using basic conditions, such as sodium hydroxide.
Common reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-O-tert-butyl 3-O-methyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of benzodiazepine derivatives with potential therapeutic applications, such as anxiolytics and sedatives.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Researchers use this compound to study the structure-activity relationships of benzodiazepines and their interactions with biological targets.
Wirkmechanismus
The mechanism of action of 4-O-tert-butyl 3-O-methyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate is primarily related to its role as an intermediate in the synthesis of benzodiazepine derivatives. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-O-tert-butyl 3-O-methyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate include other benzodiazepine derivatives, such as diazepam, lorazepam, and alprazolam. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. The presence of the Boc protecting group and the bromine atom in the compound of interest makes it unique and valuable for specific synthetic applications.
Eigenschaften
Molekularformel |
C16H21BrN2O4 |
|---|---|
Molekulargewicht |
385.25 g/mol |
IUPAC-Name |
4-O-tert-butyl 3-O-methyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate |
InChI |
InChI=1S/C16H21BrN2O4/c1-16(2,3)23-15(21)19-9-10-7-11(17)5-6-12(10)18-8-13(19)14(20)22-4/h5-7,13,18H,8-9H2,1-4H3 |
InChI-Schlüssel |
PRTFIADRRHARQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Br)NCC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1512430.png)




![1-Boc-4-[2-(2-Hydroxyethyl)piperidin-1-ylmethyl]piperidine](/img/structure/B1512438.png)


